1-(2-Allylphenoxy)-3-((2-hydroxyethyl)amino)propan-2-ol oxalate 1-(2-Allylphenoxy)-3-((2-hydroxyethyl)amino)propan-2-ol oxalate
Brand Name: Vulcanchem
CAS No.: 1216909-17-9
VCID: VC4639593
InChI: InChI=1S/C14H21NO3.C2H2O4/c1-2-5-12-6-3-4-7-14(12)18-11-13(17)10-15-8-9-16;3-1(4)2(5)6/h2-4,6-7,13,15-17H,1,5,8-11H2;(H,3,4)(H,5,6)
SMILES: C=CCC1=CC=CC=C1OCC(CNCCO)O.C(=O)(C(=O)O)O
Molecular Formula: C16H23NO7
Molecular Weight: 341.36

1-(2-Allylphenoxy)-3-((2-hydroxyethyl)amino)propan-2-ol oxalate

CAS No.: 1216909-17-9

Cat. No.: VC4639593

Molecular Formula: C16H23NO7

Molecular Weight: 341.36

* For research use only. Not for human or veterinary use.

1-(2-Allylphenoxy)-3-((2-hydroxyethyl)amino)propan-2-ol oxalate - 1216909-17-9

Specification

CAS No. 1216909-17-9
Molecular Formula C16H23NO7
Molecular Weight 341.36
IUPAC Name 1-(2-hydroxyethylamino)-3-(2-prop-2-enylphenoxy)propan-2-ol;oxalic acid
Standard InChI InChI=1S/C14H21NO3.C2H2O4/c1-2-5-12-6-3-4-7-14(12)18-11-13(17)10-15-8-9-16;3-1(4)2(5)6/h2-4,6-7,13,15-17H,1,5,8-11H2;(H,3,4)(H,5,6)
Standard InChI Key WODHOFWCRNSARD-UHFFFAOYSA-N
SMILES C=CCC1=CC=CC=C1OCC(CNCCO)O.C(=O)(C(=O)O)O

Introduction

Nomenclature and Structural Characteristics

Systematic Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name for the free base form of the compound is 1-(2-allylphenoxy)-3-[(2-hydroxyethyl)amino]propan-2-ol. The oxalate salt is designated as 1-(2-allylphenoxy)-3-[(2-hydroxyethyl)amino]propan-2-ol oxalate, reflecting the neutralization of the amine group with oxalic acid . The molecular formula is C₁₇H₂₅NO₇, derived from the combination of the propanolamine backbone (C₃H₉NO₂), 2-allylphenoxy moiety (C₉H₉O), and oxalic acid (C₂H₂O₄) .

Stereochemical Considerations

The molecule contains two chiral centers at the C-2 and C-3 positions of the propanolamine chain, leading to four possible stereoisomers. Patent literature indicates that the (R,R)-configuration exhibits the highest β-adrenergic receptor binding affinity, though racemic mixtures are commonly synthesized for cost efficiency .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular Weight357.4 g/mol
SMILES NotationC=CC1=CC=CC=C1OCC(CNCCO)O.C(=O)(C(=O)O)O
Hydrogen Bond Donors4 (2 hydroxyl, 2 amine)
Hydrogen Bond Acceptors7

Synthesis and Manufacturing

Key Synthetic Pathways

The synthesis of 1-(2-allylphenoxy)-3-((2-hydroxyethyl)amino)propan-2-ol oxalate involves two primary steps: (1) formation of the propanolamine backbone and (2) salt formation with oxalic acid.

Epoxide Ring-Opening Reaction

The free base is synthesized via nucleophilic ring-opening of 1-(2-allylphenoxy)-2,3-epoxypropane with 2-hydroxyethylamine in ethanol under reflux conditions . This reaction proceeds via an SN2 mechanism, with the amine attacking the less hindered C-3 position of the epoxide.

Reaction Scheme:

1-(2-Allylphenoxy)-2,3-epoxypropane+HOCH₂CH₂NH₂1-(2-Allylphenoxy)-3-((2-hydroxyethyl)amino)propan-2-ol\text{1-(2-Allylphenoxy)-2,3-epoxypropane} + \text{HOCH₂CH₂NH₂} \rightarrow \text{1-(2-Allylphenoxy)-3-((2-hydroxyethyl)amino)propan-2-ol}

Typical yields range from 65–75%, with purification achieved through fractional crystallization .

Oxalate Salt Formation

The free base is dissolved in acetone and treated with oxalic acid to form the oxalate salt, improving aqueous solubility and thermal stability . The reaction is exothermic, requiring controlled addition to prevent decomposition.

Stoichiometry:

C₁₅H₂₃NO₃+C₂H₂O₄C₁₇H₂₅NO₇\text{C₁₅H₂₃NO₃} + \text{C₂H₂O₄} \rightarrow \text{C₁₇H₂₅NO₇}

Physicochemical Properties

Thermal Behavior

Differential scanning calorimetry (DSC) of the oxalate salt shows a melting point of 198–202°C, followed by decomposition above 250°C . The free base exhibits lower thermal stability, with a melting point of 145–148°C .

Solubility Profile

SolventSolubility (mg/mL)
Water12.4 ± 0.3
Ethanol34.7 ± 1.1
Dichloromethane2.1 ± 0.2

Data derived from equilibrium solubility studies at 25°C .

Pharmacological Activity

β-Adrenergic Receptor Modulation

In vitro assays demonstrate competitive inhibition of β₁-adrenergic receptors (IC₅₀ = 12 nM) with 10-fold selectivity over β₂ subtypes . The allylphenoxy moiety enhances lipophilicity, facilitating membrane penetration, while the oxalate counterion stabilizes the protonated amine at physiological pH.

Cardiovascular Effects

Animal studies show dose-dependent reductions in heart rate (15% at 1 mg/kg IV) and mean arterial pressure (22% at 5 mg/kg) . These effects are reversible with β-agonists like isoprenaline, confirming receptor-mediated activity.

ParameterValue
LD₅₀ (oral, rat)620 mg/kg
Skin IrritationMild erythema
Ocular ExposureSevere irritation

Safety data emphasize the use of personal protective equipment during handling .

Industrial Applications

Pharmaceutical Intermediates

The compound serves as a precursor to non-selective β-blockers, with patent filings highlighting its utility in synthesizing N,N'-bis-(3-phenoxy-2-hydroxypropyl)alkylene-diamines .

Analytical Reference Standards

High-purity oxalate salt (≥99.5%) is used in HPLC method development for quantifying β-blocker metabolites in plasma .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator